
4-benzoyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzoyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C23H18N2O3S and its molecular weight is 402.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Properties
A study by Ravinaik et al. (2021) explored the synthesis of benzamide derivatives, revealing moderate to excellent anticancer activity against various cancer cell lines. This indicates potential applications in cancer treatment.
Chemical Transformations
Research by Odame et al. (2020) demonstrated a novel gold(I)-mediated intramolecular transamidation of thiourea derivatives to benzamides. This process is significant in the field of organic synthesis and medicinal chemistry.
Thermal Decomposition Studies
The study of thermal decomposition of N,O-diacyl-N-t-butylhydroxylamines by Uchida et al. (1981) contributes to understanding the stability and decomposition pathways of benzamide derivatives, crucial for their application in various chemical processes.
Chemoselective Benzoylation
Research on the chemoselective N-benzoylation of aminophenols by Singh et al. (2017) highlights a method for selectively producing benzamides, which are compounds of biological interest, suggesting their relevance in pharmaceutical synthesis.
Structural and Conformational Analysis
Investigations into the molecular structures of benzamide derivatives, as reported by Sagar et al. (2018), provide insight into their conformational behavior and potential for forming diverse supramolecular structures.
Pharmacological Evaluation
A study by Rana et al. (2008) evaluated the anticonvulsant and neurotoxicity properties of benzothiazol-2-yl benzamides, indicating their potential use in neurological treatments.
Nonlinear Optical and Biological Investigations
Research into the nonlinear optical and biological properties of benzamide derivatives, as explored by Raveendiran and Prabukanthan (2021), suggests their application in the fields of optoelectronics and microbiology.
Antiviral Activities
The synthesis of benzamide-based aminopyrazoles and their antiviral activities, as studied by Hebishy et al. (2020), highlights their potential in treating viral infections, such as avian influenza.
Mechanism of Action
Target of Action
The primary targets of 4-benzoyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide are various enzymes that play crucial roles in bacterial cell function . These include dihydroorotase, DNA gyrase, uridine diphosphate-N-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, dihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase . These enzymes are involved in critical biochemical pathways in bacteria, making them effective targets for antibacterial action.
Mode of Action
This compound interacts with its targets by inhibiting their function This inhibition disrupts the normal biochemical processes within the bacterial cell, leading to cell death
Biochemical Pathways
The compound affects several biochemical pathways due to its broad range of targets . For instance, by inhibiting DNA gyrase, it interferes with DNA replication in bacteria. By inhibiting dihydroorotase and dihydropteroate synthase, it disrupts nucleotide and folate synthesis, respectively. The inhibition of these and other enzymes leads to a disruption of essential cellular functions, ultimately leading to bacterial cell death.
Result of Action
The result of the compound’s action is the inhibition of bacterial growth and proliferation . By inhibiting key enzymes, the compound disrupts essential cellular processes, leading to cell death. This makes it a potentially effective antibacterial agent.
Properties
IUPAC Name |
4-benzoyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3S/c1-2-28-18-9-6-10-19-20(18)24-23(29-19)25-22(27)17-13-11-16(12-14-17)21(26)15-7-4-3-5-8-15/h3-14H,2H2,1H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOHLCTKQYIEBFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-((2,4-Dimethoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone](/img/structure/B3016868.png)
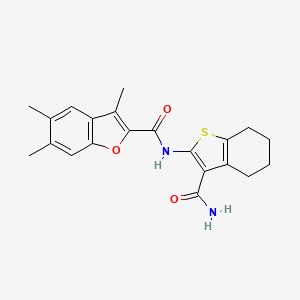
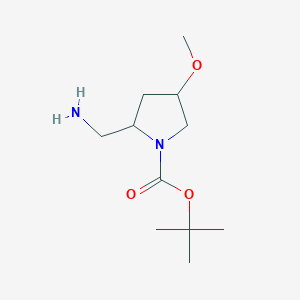
![3-(4-chlorophenyl)-2-(methylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B3016871.png)
![(Z)-S-(2-((3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B3016873.png)
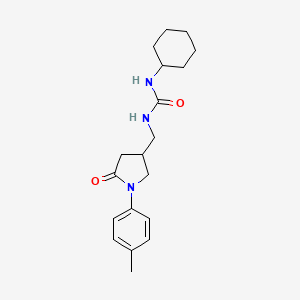
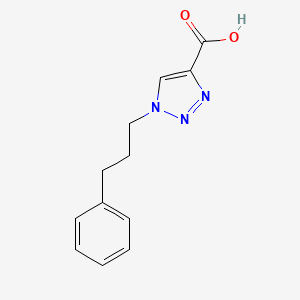
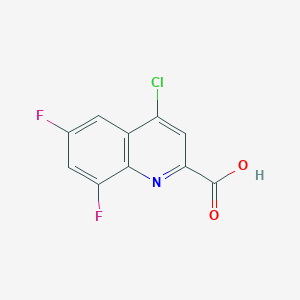
![7-(4-(benzo[d][1,3]dioxole-5-carbonyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3016880.png)
![Ethyl 2-[2-(6-chloropyridine-2-amido)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B3016881.png)

![1-(2-Fluorophenyl)-6,7-dimethyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3016885.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3016886.png)
![N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B3016887.png)
